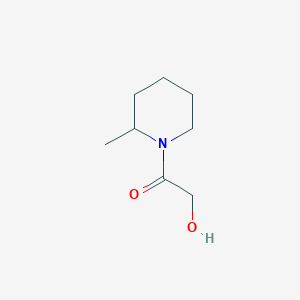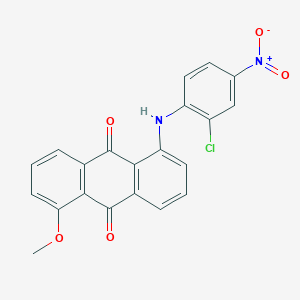
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione is a synthetic organic compound that belongs to the anthraquinone family. This compound is characterized by the presence of a chloro-nitrophenyl group attached to an anthracene-9,10-dione core, with a methoxy group at the 5-position. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
The synthesis of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione typically involves a multi-step process:
Nitration and Chlorination: The starting material, 2-chloro-4-nitroaniline, is prepared by nitration of chlorobenzene followed by reduction.
Amination: The 2-chloro-4-nitroaniline is then reacted with 5-methoxyanthraquinone in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione undergoes various chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and nucleophiles like amines and thiols. Major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted derivatives.
Scientific Research Applications
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or oxidative stress.
The exact mechanism of action depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
1-((2-Chloro-4-nitrophenyl)amino)-5-methoxyanthracene-9,10-dione can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenol: Similar in structure but lacks the anthraquinone core.
5-Methoxyanthraquinone: Similar in structure but lacks the chloro-nitrophenyl group.
Anthraquinone derivatives: Various derivatives with different substituents on the anthraquinone core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
62322-92-3 |
|---|---|
Molecular Formula |
C21H13ClN2O5 |
Molecular Weight |
408.8 g/mol |
IUPAC Name |
1-(2-chloro-4-nitroanilino)-5-methoxyanthracene-9,10-dione |
InChI |
InChI=1S/C21H13ClN2O5/c1-29-17-7-3-5-13-19(17)21(26)12-4-2-6-16(18(12)20(13)25)23-15-9-8-11(24(27)28)10-14(15)22/h2-10,23H,1H3 |
InChI Key |
DPDRUVBYDREPFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
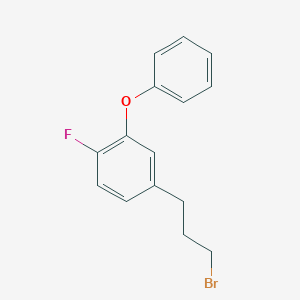
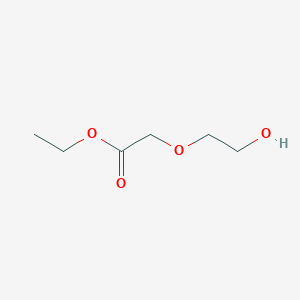
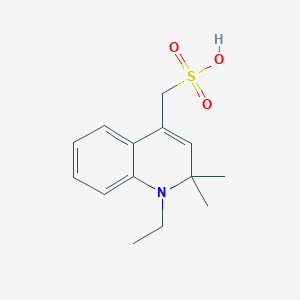
![2-Hydrazinyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B8657383.png)
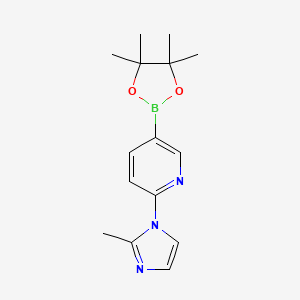
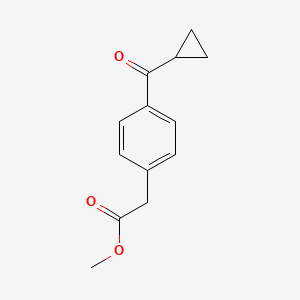
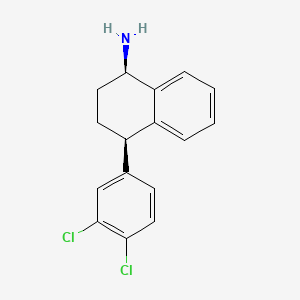
![4,5-dichloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8657414.png)
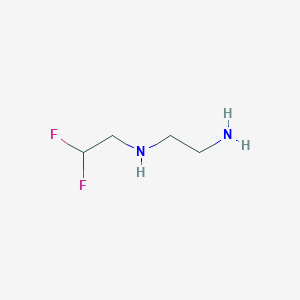
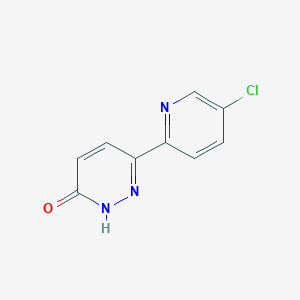
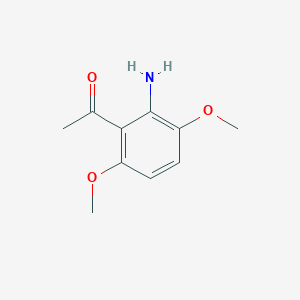
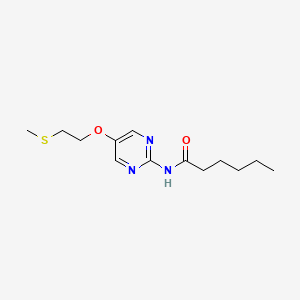
![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)
